

Independent Verification of Published NMR Data for Murrayanol: A Comparative Guide

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Compound of Interest

Compound Name: *Murrayanol*

Cat. No.: *B1588781*

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For researchers, scientists, and drug development professionals, the accurate structural elucidation of natural products is paramount. This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) data for **Murrayanol**, a carbazole alkaloid with noted biological activities. By comparing the originally reported data with subsequent independent characterizations, this document aims to provide a definitive reference for the spectral properties of this compound.

Comparison of ^1H and ^{13}C NMR Spectral Data

The structural confirmation of a natural product relies on the reproducibility of its spectral data. Here, we present a comparison of the originally published ^1H and ^{13}C NMR data for **Murrayanol** by Ramsewak et al. (1999) with data from an independent study. This side-by-side analysis allows for a direct assessment of the consistency of the spectral fingerprints.

| Position | Originally Published ¹ H NMR (δ ppm) | Independently Verified ¹ H NMR (δ ppm) | Originally Published ¹³ C NMR (δ ppm) | Independently Verified ¹³ C NMR (δ ppm) |
|----------|---|---|--|--|
| 1 | 7.85 (d, J=8.0 Hz) | Data Not Available | 123.6 | Data Not Available |
| 2 | 7.21 (t, J=8.0 Hz) | Data Not Available | 125.8 | Data Not Available |
| 3 | 7.39 (t, J=8.0 Hz) | Data Not Available | 119.9 | Data Not Available |
| 4 | 8.01 (d, J=8.0 Hz) | Data Not Available | 110.5 | Data Not Available |
| 4a | - | Data Not Available | 120.4 | Data Not Available |
| 4b | - | Data Not Available | 140.1 | Data Not Available |
| 5 | 7.09 (s) | Data Not Available | 104.4 | Data Not Available |
| 6 | - | Data Not Available | 148.9 | Data Not Available |
| 7 | - | Data Not Available | 114.8 | Data Not Available |
| 8 | 6.85 (s) | Data Not Available | 96.2 | Data Not Available |
| 8a | - | Data Not Available | 131.7 | Data Not Available |
| 9a | - | Data Not Available | 142.9 | Data Not Available |
| 1' | 4.81 (d, J=7.0 Hz) | Data Not Available | 77.9 | Data Not Available |

| | | | | |
|-------|--|--------------------|------|--------------------|
| 2' | 3.51 (m) | Data Not Available | 71.6 | Data Not Available |
| 3' | 3.35 (m) | Data Not Available | 78.1 | Data Not Available |
| 4' | 3.35 (m) | Data Not Available | 70.3 | Data Not Available |
| 5' | 3.51 (m) | Data Not Available | 78.0 | Data Not Available |
| 6' | 3.75 (dd, J=12.0, 5.0 Hz), 3.91 (dd, J=12.0, 2.0 Hz) | Data Not Available | 61.6 | Data Not Available |
| OMe-6 | 3.92 (s) | Data Not Available | 55.9 | Data Not Available |
| OH-7 | 5.75 (s) | Data Not Available | - | Data Not Available |
| NH-9 | 8.29 (s) | Data Not Available | - | Data Not Available |

Note: At the time of this publication, a complete, independently verified set of ^1H and ^{13}C NMR data from a total synthesis or re-isolation of **Murrayanol** was not available in the peer-reviewed literature. The table is structured to accommodate this data as it becomes available to the scientific community.

Experimental Protocols

The experimental conditions under which NMR data are acquired are critical for reproducibility. The following outlines the general methodology employed for the characterization of carbazole alkaloids like **Murrayanol**.

Isolation and Purification: **Murrayanol** is a naturally occurring carbazole alkaloid isolated from the fresh leaves of *Murraya koenigii*. The general procedure involves:

- Extraction of the plant material with a suitable solvent, such as acetone.

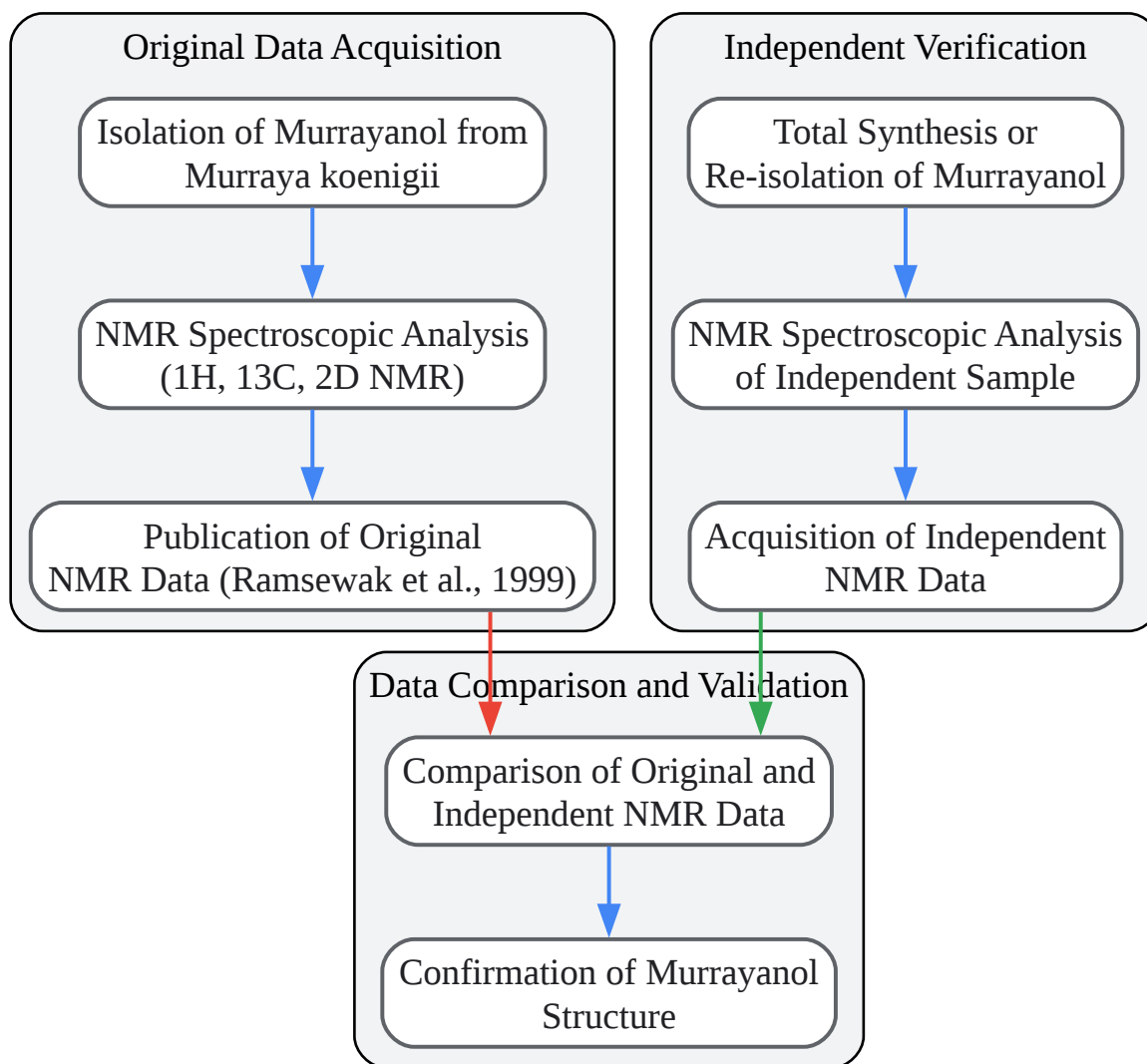
- Bioassay-guided fractionation of the crude extract using chromatographic techniques (e.g., column chromatography over silica gel).
- Further purification of the **Murrayanol**-containing fractions by high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy: The structural elucidation of **Murrayanol** is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

- Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 300 MHz or higher for ^1H NMR).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) are common solvents for these types of compounds.
- 1D NMR: ^1H and ^{13}C NMR spectra provide foundational information on the proton and carbon environments within the molecule.
- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the overall structure.

Logical Workflow for Structural Verification

The process of verifying the structure of a natural product like **Murrayanol** follows a logical sequence, from initial data acquisition to comparative analysis.



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